![molecular formula C14H22INO2 B5139108 N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine
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Overview
Description
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine, also known as PB-22, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. PB-22 is a member of the JWH family of synthetic cannabinoids, which were first developed in the 1990s by John W. Huffman. The JWH family of synthetic cannabinoids has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways. The activation of these pathways can lead to a wide range of physiological effects, including pain relief, mood alteration, and appetite stimulation. The exact mechanism of action of N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine has been shown to reduce pain sensation, stimulate appetite, and alter mood. N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders such as arthritis.
Advantages and Limitations for Lab Experiments
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine has several advantages for use in scientific research. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine is also relatively easy to synthesize, which makes it accessible to researchers. However, N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine has several limitations for use in lab experiments. It has been shown to have a short half-life in vivo, which may limit its usefulness in certain experiments. N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine is also a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine. Another area of interest is the study of the long-term effects of N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine on the endocannabinoid system and other physiological processes. Additionally, there is interest in the development of new therapeutic agents based on the endocannabinoid system, and N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine may serve as a starting point for the development of new drugs.
Synthesis Methods
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine can be synthesized using a multi-step process that involves the reaction of 4-iodophenol with 2-(chloroethyl)ethyl ether to form 2-(4-iodophenoxy)ethyl ether. This intermediate is then reacted with 1-butanamine to form N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine. The synthesis of N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. The endocannabinoid system is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes, including pain sensation, mood, appetite, and immune function. N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
properties
IUPAC Name |
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO2/c1-2-3-8-16-9-10-17-11-12-18-14-6-4-13(15)5-7-14/h4-7,16H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNLOIJSXUPWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-1-amine |
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